3-(2-Methylbenzyl) Saligenin-d7
Description
3-(2-Methylbenzyl) Saligenin-d7 is a deuterated derivative of saligenin (o-hydroxybenzyl alcohol), featuring a 2-methylbenzyl substituent at the 3-position of the aromatic ring and seven deuterium atoms. Saligenin derivatives are structurally characterized by their benzyl alcohol backbone, which is often modified to enhance stability, bioavailability, or target specificity. The deuterium incorporation in this compound likely serves to reduce metabolic degradation via the kinetic isotope effect, making it valuable in pharmacokinetic studies or as an internal standard in analytical chemistry .
Properties
Molecular Formula |
C₁₅H₉D₇O₂ |
|---|---|
Molecular Weight |
235.33 |
Synonyms |
2-(Hydroxymethyl)-6-(2-methylbenzyl)phenol-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated 3-(2-Methylbenzyl) Saligenin
- Molecular Weight: The non-deuterated form has a molecular weight of approximately 228.3 g/mol, while the deuterated version (3-(2-Methylbenzyl) Saligenin-d7) has a molecular weight of ~235.3 g/mol due to deuterium substitution.
- Applications: Non-deuterated analogs are often used in synthetic intermediates or bioactive molecules, whereas deuterated versions are prioritized for tracer studies or metabolic research.
3-(3-Methylbenzyl) Saligenin
- Structural Difference : The methyl group on the benzyl substituent is at the meta position (3-methylbenzyl) instead of the ortho position (2-methylbenzyl).
- Physicochemical Properties: Boiling points for benzylamine derivatives (e.g., 2-methylbenzylamine: 196–197°C; 3-methylbenzylamine: 202–205°C) suggest that substituent position influences volatility and polarity .
Other Deuterated Compounds (e.g., Tetrabenazine-d7)
- Molecular Weight : Tetrabenazine-d7 (324.47 g/mol) is heavier than this compound due to its larger structure and additional deuterium atoms .
- Functional Role: Both compounds leverage deuterium to enhance metabolic stability, but Tetrabenazine-d7 targets vesicular monoamine transporters, whereas this compound’s applications are less documented and may focus on analytical methodologies.
Data Tables
Table 1: Physical Properties of Benzylamine Derivatives
| Compound | CAS RN | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Methylbenzylamine | 89-93-0 | 196–197 | 0.97 |
| 3-Methylbenzylamine | 100-81-2 | 202–205 | 0.966 |
Table 2: Deuterated vs. Non-Deuterated Analogs
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